2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide
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Overview
Description
2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide typically involves the condensation of thiophene derivatives with thiazole precursors. One common method includes the reaction of 2-aminothiophene with acetic acid derivatives under acidic conditions . The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole or thiophene derivatives .
Scientific Research Applications
2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide involves its interaction with various molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death in cancer cells . Additionally, it can inhibit specific enzymes involved in microbial metabolism, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but less specificity.
Thiophene derivatives: Compounds like suprofen and articaine, which have different pharmacological properties.
Biological Activity
2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide (CAS No. 1156039-71-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H9BrN2O2S2
- Molecular Weight: 321.21 g/mol
- CAS Number: 1156039-71-2
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that derivatives of thiazole compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
- Modulation of Gene Expression : It has been suggested that this compound can modulate the expression of genes associated with cell cycle regulation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : In vitro assays demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Anticancer Efficacy : In a study involving pancreatic ductal adenocarcinoma (PDAC) cells, the compound exhibited cytotoxic effects by modulating CDK1 expression, leading to cell cycle arrest and increased apoptosis .
- Inflammation Modulation : The anti-inflammatory properties were evaluated using a murine model where the compound significantly decreased inflammatory markers such as IL-6 and TNF-alpha, indicating its potential for therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2.BrH/c10-9-11-8(5-2-1-3-14-5)6(15-9)4-7(12)13;/h1-3H,4H2,(H2,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEVEIZENHQCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)N)CC(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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